molecular formula C16H16N4O3S B2915488 4-cyano-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 2034535-21-0

4-cyano-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2915488
CAS RN: 2034535-21-0
M. Wt: 344.39
InChI Key: FCEOSPXFWUPDEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in the treatment of different diseases.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis of derivatives related to 4-cyano-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide and their evaluation for antimicrobial properties. These compounds have shown effectiveness against various bacteria and fungi, highlighting their potential as new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Activity

Another critical area of application is in anticancer research. Novel derivatives have been synthesized, showing significant anticancer activities against various cancer cell lines, such as breast cancer. These findings suggest the compound's potential utility in developing new anticancer therapies (Ghorab & Al-Said, 2012).

Carbonic Anhydrase Inhibition

The compound and its derivatives have been studied for their inhibitory effects on carbonic anhydrase, an enzyme involved in many physiological processes. The research indicates these compounds' potential as therapeutic agents in conditions where carbonic anhydrase activity is implicated (Gul et al., 2016).

Exploration in Triple-Negative Breast Cancer and Melanoma

A study focused on synthesizing new imidazole derivatives incorporating a benzenesulfonamide moiety, including compounds structurally related to 4-cyano-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and evaluating their cytotoxicity against triple-negative breast cancer and melanoma. These compounds have shown promise in inhibiting cell growth, indicating potential applications in cancer treatment (Balandis, Mickevičius, & Petrikaitė, 2021).

Novel Antitumor Agents

Further research into tetrahydroquinoline derivatives bearing the sulfonamide moiety has unveiled a new class of antitumor agents. These compounds have demonstrated efficacy and potency against various cancer types, offering a new avenue for antitumor drug development (Alqasoumi et al., 2010).

properties

IUPAC Name

4-cyano-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c17-11-12-1-5-14(6-2-12)24(22,23)18-9-10-20-16(21)8-7-15(19-20)13-3-4-13/h1-2,5-8,13,18H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEOSPXFWUPDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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